molecular formula C5H9F3N2O B13314560 3-Amino-5,5,5-trifluoropentanamide

3-Amino-5,5,5-trifluoropentanamide

Cat. No.: B13314560
M. Wt: 170.13 g/mol
InChI Key: VWICPOZURJIOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5,5,5-trifluoropentanamide is an organic compound with the molecular formula C5H9F3N2O It is characterized by the presence of an amino group, a trifluoromethyl group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,5,5-trifluoropentanamide can be achieved through several methods. One common approach involves the reaction of 3-Amino-5,5,5-trifluoropentanoic acid with ammonia or an amine under appropriate conditions. The reaction typically requires a catalyst and may be carried out under elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,5,5-trifluoropentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines.

Scientific Research Applications

3-Amino-5,5,5-trifluoropentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-5,5,5-trifluoropentanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(trifluoromethyl)benzoic acid
  • 3-Amino-5-bromobenzotrifluoride
  • 3-Amino-5-(trifluoromethyl)[1,2,4]-triazole

Uniqueness

3-Amino-5,5,5-trifluoropentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C5H9F3N2O

Molecular Weight

170.13 g/mol

IUPAC Name

3-amino-5,5,5-trifluoropentanamide

InChI

InChI=1S/C5H9F3N2O/c6-5(7,8)2-3(9)1-4(10)11/h3H,1-2,9H2,(H2,10,11)

InChI Key

VWICPOZURJIOLG-UHFFFAOYSA-N

Canonical SMILES

C(C(CC(F)(F)F)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.